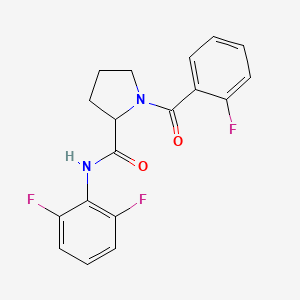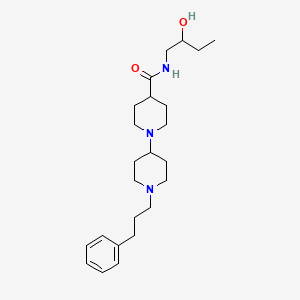
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as BMS-986231, is a novel small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a protein that is primarily expressed in the small intestine and is responsible for the absorption of glucose and galactose from the diet. BMS-986231 has been shown to reduce glucose absorption in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes.
作用机制
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting SGLT1, which is responsible for the absorption of glucose and galactose in the small intestine. By inhibiting SGLT1, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide reduces the amount of glucose that is absorbed from the diet, leading to improved glycemic control.
Biochemical and Physiological Effects
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce glucose absorption and improve glycemic control in preclinical studies. Additionally, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been found to reduce body weight and improve insulin sensitivity in diabetic animals.
实验室实验的优点和局限性
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has several advantages for use in lab experiments, including its potent and selective inhibition of SGLT1 and its ability to reduce glucose absorption and improve glycemic control. However, there are also limitations to the use of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in lab experiments, including the need for careful dosing to avoid potential toxic effects and the need for further studies to determine its long-term safety and efficacy.
未来方向
There are several potential future directions for the study of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, including its use in combination with other antidiabetic agents, its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease, and its potential use in the prevention of type 2 diabetes in high-risk populations. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans.
合成方法
The synthesis of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of 4-piperidone with 3-phenylpropanoic acid to form the corresponding amide. This amide is then reacted with 2-chlorobutanol to form the hydroxybutyl derivative, which is subsequently converted to the final product through a series of steps involving reductive amination and acylation.
科学研究应用
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in reducing glucose absorption and improving glycemic control. In a study conducted on diabetic rats, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide was found to significantly reduce glucose absorption and improve glucose tolerance. Additionally, N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide was found to reduce body weight and improve insulin sensitivity in these animals.
属性
IUPAC Name |
N-(2-hydroxybutyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-2-23(28)19-25-24(29)21-10-17-27(18-11-21)22-12-15-26(16-13-22)14-6-9-20-7-4-3-5-8-20/h3-5,7-8,21-23,28H,2,6,9-19H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCPCUKSQOWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
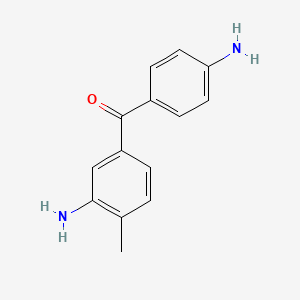
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
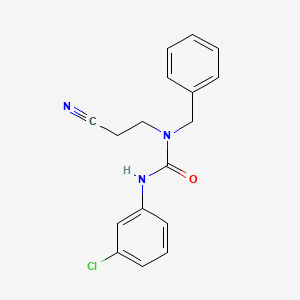
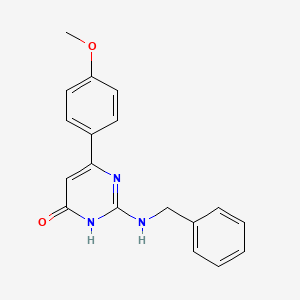
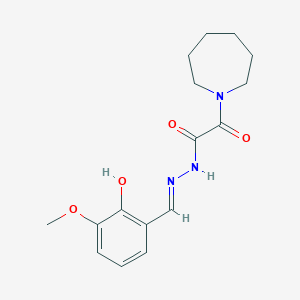
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
